Intrinsic Estrogenic Activity Relative to Norethindrone
In standardized clinical pharmacodynamic assessments, ethynodiol diacetate demonstrates significant intrinsic estrogenic activity, quantified as 3.4 on a relative scale where ethinyl estradiol = 100, compared to norethindrone's estrogenic activity of 0.25 [1]. This 13.6-fold higher relative estrogenic activity is a crucial differentiator for experiments where residual estrogenic effects must be controlled or studied.
| Evidence Dimension | Relative Estrogenic Activity (Ethinyl Estradiol = 100) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | Norethindrone: 0.25 |
| Quantified Difference | 13.6-fold higher estrogenic activity vs norethindrone |
| Conditions | Clinical pharmacodynamic classification based on endometrial effects and lipid profiles in women using combined oral contraceptives. |
Why This Matters
This quantifies the estrogenic 'contamination' risk in progestin-only experimental designs, directly guiding researchers to select ethynodiol diacetate when a combined progestogenic-estrogenic effect is desired from a single agent.
- [1] FPnotebook. Progestin Estrogenic Activity. Family Practice Notebook, 2024. Citing: Oral Contraceptive Estrogenic Activity classification. View Source
